molecular formula C11H10N2O3S2 B2374228 N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide CAS No. 289623-01-4

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide

Cat. No.: B2374228
CAS No.: 289623-01-4
M. Wt: 282.33
InChI Key: QBWUPEPRENQSRZ-UHFFFAOYSA-N
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Description

“N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide” is a chemical compound with the CAS Number: 13097-06-8 . It has a molecular weight of 252.32 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The compound can be synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . Water has been found to be the optimal reaction medium . The reaction conforms to the green chemistry principles, and the yields are nearly quantitative .


Molecular Structure Analysis

The compound belongs to the triclinic space group P1 with two independent molecules (A and B) per asymmetric unit . In both molecules, the thiophene ring is disordered over two positions by a rotation of approximately 180 degrees .


Chemical Reactions Analysis

The compound is synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . The reaction is performed in water, which not only acts as a solvent but also participates in elementary chemical reactions at the molecular level and is capable of accelerating reactions acting as a catalyst .


Physical and Chemical Properties Analysis

The compound has a melting point of 170-174°C . It is a powder at room temperature .

Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial Agent Synthesis : N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have demonstrated their effectiveness as antimicrobial agents against various bacterial and fungal species, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans (Baviskar, Khadabadi, & Deore, 2013).

Antitumor Applications

  • Antitumor Activity : Various derivatives of this compound have been synthesized and screened for their antitumor properties. The compounds showed moderate antitumor activity against malignant tumor cells, with specific sensitivity observed in certain cancer cell lines, such as renal cancer cells (Horishny & Matiychuk, 2020).

Green Chemistry Applications

  • Green Chemistry Synthesis : The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as a reaction medium adheres to green chemistry principles. This method provides an environmentally friendly approach with nearly quantitative yields (Horishny & Matiychuk, 2020).

Physicochemical and Drug Likeness Properties

  • Physicochemical and Drug Likeness Evaluation : Studies on the physicochemical properties and drug likeness of derivatives of this compound have been conducted. This research helps in understanding the potential of these compounds as therapeutic agents (Horishny & Matiychuk, 2021).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c14-9(6-16-8-4-2-1-3-5-8)12-13-10(15)7-18-11(13)17/h1-5H,6-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWUPEPRENQSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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